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Compound of Interest

Compound Name: Ambazone monohydrate

Cat. No.: B1667015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic structure of Ambazone monohydrate, an

active pharmaceutical ingredient with known antiseptic properties. A comprehensive

understanding of its solid-state chemistry is paramount for drug development, influencing

critical parameters such as solubility, stability, and bioavailability. This document summarizes

the key structural features of Ambazone monohydrate and outlines the experimental

procedures typically employed for its characterization.

Core Crystallographic Data
The crystal structure of Ambazone monohydrate has been elucidated using single-crystal X-

ray diffraction (SC-XRD).[1] It has been established that Ambazone monohydrate crystallizes

in the monoclinic crystal system with the P21/c space group.[2] This structural arrangement

gives rise to a distinct three-dimensional network.

Crystal Data and Structure Refinement
The following table summarizes the key crystallographic data for Ambazone monohydrate.

These parameters define the unit cell and the quality of the structural determination.
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Parameter Value

Empirical formula C₈H₁₁N₇S · H₂O

Formula weight 255.30 g/mol

Crystal system Monoclinic

Space group P21/c

Unit cell dimensions

a (Å) Data not available in public sources

b (Å) Data not available in public sources

c (Å) Data not available in public sources

α (°) 90

β (°) Data not available in public sources

γ (°) 90

Volume (Å³) Data not available in public sources

Z Data not available in public sources

Density (calculated) (g/cm³) Data not available in public sources

Absorption coefficient (mm⁻¹) Data not available in public sources

F(000) Data not available in public sources

Data collection and refinement

Radiation Typically Mo Kα (λ = 0.71073 Å)

Temperature (K) Data not available in public sources

θ range for data collection (°) Data not available in public sources

Reflections collected Data not available in public sources

Independent reflections Data not available in public sources

R-int Data not available in public sources
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Goodness-of-fit on F² Data not available in public sources

Final R indices [I>2σ(I)] Data not available in public sources

R indices (all data) Data not available in public sources

Note: Specific quantitative data for unit cell dimensions, data collection, and refinement

parameters are typically found in the full-text publication or the associated Crystallographic

Information File (CIF), which were not publicly accessible.

Selected Bond Lengths and Angles
The precise measurement of bond lengths and angles is critical for confirming the molecular

structure and understanding the intramolecular forces. The following tables would present key

bond distances and angles within the Ambazone molecule and the hydrogen bonding

interactions involving the water molecule.

Selected Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)

C-N - Data not available

C=N - Data not available

C-S - Data not available

| N-N | - | Data not available |

Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle (°)

- C-N-C - Data not available

- N-C-S - Data not available

| - | C-N-N | - | Data not available |
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Note: The actual values for bond lengths and angles are contained within the full

crystallographic dataset.

Experimental Protocols
The determination of the crystal structure of Ambazone monohydrate involves a series of

well-defined experimental procedures.

Synthesis and Crystallization of Ambazone
Monohydrate
A general manufacturing process for Ambazone involves the reaction of quinone

monoguanylhydrazone nitrate with thiosemicarbazide in an acidic aqueous solution. The

resulting product is then purified by dissolution in hot water and subsequent precipitation upon

addition of an ammonium solution.

For the growth of single crystals suitable for SC-XRD, a slow evaporation method is typically

employed. This involves dissolving the purified Ambazone in a suitable solvent or solvent

mixture and allowing the solvent to evaporate slowly over a period of several days to weeks at

a constant temperature. The choice of solvent is critical and is often determined through

screening various common organic and aqueous solvents.

Single-Crystal X-ray Diffraction (SC-XRD) Data
Collection and Structure Refinement
The following workflow outlines the typical steps for SC-XRD analysis:

Crystal Mounting: A suitable single crystal of Ambazone monohydrate is selected and

mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction data are collected as a

series of frames as the crystal is rotated.

Data Reduction: The collected diffraction intensities are processed to correct for

experimental factors such as polarization and absorption.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson synthesis. The initial structural model is then

refined against the experimental data to obtain the final, accurate atomic coordinates and

displacement parameters.

Visualizations
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from synthesis to the final determination

of the crystal structure of Ambazone monohydrate.
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Caption: Logical workflow for the determination of the crystal structure of Ambazone
monohydrate.

Note: As no specific signaling pathways for Ambazone's mechanism of action were detailed in

the provided search results, a diagram for this has not been included.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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